2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
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Overview
Description
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, a trifluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid typically involves the reaction of 4-tert-butylphenol with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane . The process may also involve intermediate steps such as the formation of trifluoromethylated intermediates, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the trifluoromethyl and hydroxyl groups.
3-(4-tert-butylphenyl)-2-methylpropanal: Contains a similar phenyl ring with a tert-butyl group but differs in the presence of an aldehyde group instead of the trifluoromethyl and hydroxyl groups.
Uniqueness
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid is unique due to the combination of its trifluoromethyl group and hydroxyl group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15F3O3 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C13H15F3O3/c1-11(2,3)8-4-6-9(7-5-8)12(19,10(17)18)13(14,15)16/h4-7,19H,1-3H3,(H,17,18) |
InChI Key |
LCYOJPCSTAMCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
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